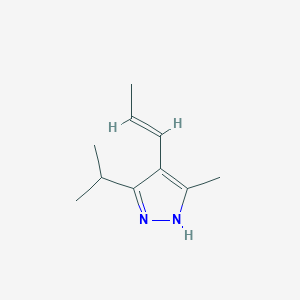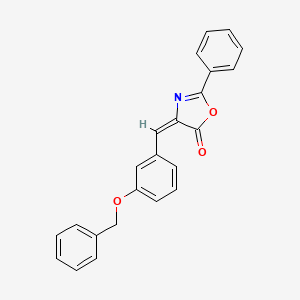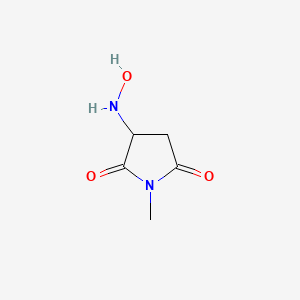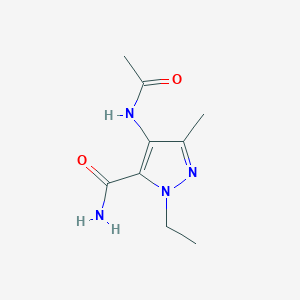
Methyl 3-(furan-2-yl)acrylimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(furan-2-yl)acrylimidate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)acrylimidate typically involves the reaction of furan derivatives with acrylonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between furan-2-carbaldehyde and acrylonitrile, followed by methylation to obtain the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(furan-2-yl)acrylimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the furan ring, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(furan-2-yl)acrylimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.
Medicine: Research into the compound’s biological activity has led to the development of novel therapeutic agents targeting various diseases.
Industry: Its use in the production of polymers and other materials highlights its importance in industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 3-(furan-2-yl)acrylimidate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activity, by disrupting essential biological processes in target organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 3-(furan-2-yl)acrylimidate, known for its reactivity and versatility in organic synthesis.
3-(2-Furyl)acrylic acid: Another furan derivative with applications in organic synthesis and medicinal chemistry.
Furan-2-ylmethylamine: A compound with similar structural features, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of a furan ring and an acrylimide group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
methyl (E)-3-(furan-2-yl)prop-2-enimidate |
InChI |
InChI=1S/C8H9NO2/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6,9H,1H3/b5-4+,9-8? |
InChI-Schlüssel |
NSPANILWFXIXTB-FJYAXFOTSA-N |
Isomerische SMILES |
COC(=N)/C=C/C1=CC=CO1 |
Kanonische SMILES |
COC(=N)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


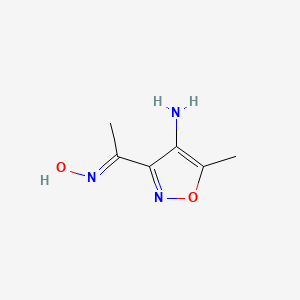
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
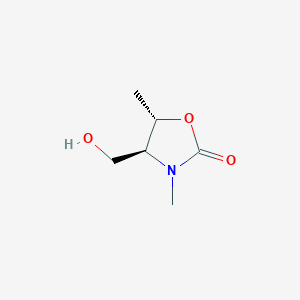

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
